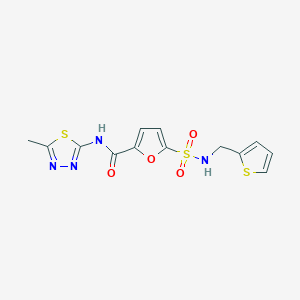

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O4S3/c1-8-16-17-13(23-8)15-12(18)10-4-5-11(21-10)24(19,20)14-7-9-3-2-6-22-9/h2-6,14H,7H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGGXDHZOOLBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and furan rings. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with formic acid, while the furan ring can be obtained through the cyclization of 1,3-diketones.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1. Antimicrobial Properties

Research indicates that compounds containing thiadiazole and furan moieties exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of thiadiazole can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

2. Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies showed that it can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of apoptotic pathways. A notable study reported that similar compounds displayed growth inhibition percentages ranging from 51% to 86% against several cancer cell lines such as OVCAR-8 and SNB-19 .

3. Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is relevant in the treatment of inflammatory diseases. This suggests potential therapeutic applications in managing conditions like asthma and arthritis .

Agricultural Applications

1. Pesticidal Activity

The structural characteristics of the compound suggest potential use as a pesticide. Compounds with thiadiazole rings have been reported to possess herbicidal and fungicidal properties. Research into similar compounds has shown efficacy against various agricultural pests and pathogens .

2. Plant Growth Regulation

Research indicates that derivatives with furan and thiadiazole structures can promote plant growth by enhancing nutrient uptake or providing resistance against environmental stresses .

Material Science Applications

1. Polymer Chemistry

The unique properties of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide make it a candidate for incorporation into polymer matrices to enhance their mechanical properties or thermal stability .

2. Sensing Applications

Due to its electronic properties, this compound may also find applications in sensor technology, particularly in detecting environmental pollutants or biological markers .

Data Tables

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the 1,3,4-thiadiazole family, which is widely explored for bioactivity. Key structural comparisons include:

Substituent Diversity :

- Target Compound : Features a 5-methyl-thiadiazole core, a sulfamoyl group (linked to thiophen-2-ylmethyl), and a furan-2-carboxamide moiety.

- Analogues :

- Sulfamethizole (): Contains a 5-methyl-thiadiazole core and a sulfonamide group but lacks the furan and thiophene substituents .

- Compound I8 (): Combines a thiadiazole with a chlorophenyl and furan group, showing fungicidal activity .

- Compound 5f (): A 5-(methylthio)-thiadiazole derivative with acetamide and phenoxy groups .

Functional Group Impact: Sulfamoyl vs. Thiophene vs. Phenyl: The thiophen-2-ylmethyl group introduces sulfur-based π-π interactions, differing from chlorophenyl or methoxyphenyl substituents in –2 .

Physical Properties

Melting points and yields of selected analogues (Table 1) highlight trends:

Table 1: Comparison of Physical Properties

- Melting Points : Bulky substituents (e.g., benzylthio in 5h , MP 133–135°C) reduce crystallinity compared to smaller groups (e.g., methylthio in 5f, MP 158–160°C). The target’s thiophenmethyl-sulfamoyl group may lower its melting point relative to simpler analogs.

- Synthetic Yields : High yields in (e.g., 97% for 4a ) suggest efficient alkylation strategies, which could be adapted for the target compound’s synthesis.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a complex organic compound that incorporates both thiadiazole and thiophene moieties. Its potential biological activities, particularly in the realms of anticancer and antimicrobial properties, have garnered significant attention in recent research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed findings from diverse sources.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic rings which contribute to its biological activity. The presence of the thiadiazole ring is known for its role in various pharmacological activities, while the thiophene ring enhances electronic properties that may influence interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance:

- In Vitro Cytotoxicity : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxic effects were evaluated using the MTT assay, where compounds exhibited IC50 values indicating their potency compared to standard treatments like 5-Fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-... | MCF-7 | 15.3 | |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-... | HepG2 | 10.7 |

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. For instance:

- Antibacterial and Antifungal Activity : Compounds containing the 1,3,4-thiadiazole moiety demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined to evaluate effectiveness against various strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-... | S. aureus | 32.6 | |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-... | E. coli | 47.5 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that thiadiazole derivatives can trigger apoptotic pathways in tumor cells.

- Antimicrobial Mechanisms : The action against bacteria and fungi may involve disruption of cell wall synthesis or interference with metabolic pathways.

Case Studies

A series of case studies have been conducted to further elucidate the biological activity of related thiadiazole compounds:

- Study on Thiadiazole Derivatives : A research team synthesized a range of thiadiazole derivatives and evaluated their anticancer properties against HepG2 and A549 cell lines. Results indicated that modifications to the structure significantly enhanced cytotoxicity .

- Molecular Docking Studies : Molecular docking simulations have been performed to predict binding affinities to key targets such as dihydrofolate reductase (DHFR). These studies provide insights into how structural modifications can optimize biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.